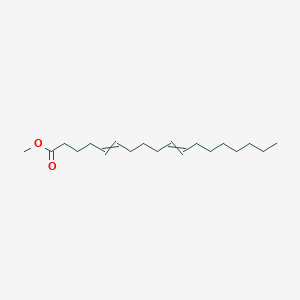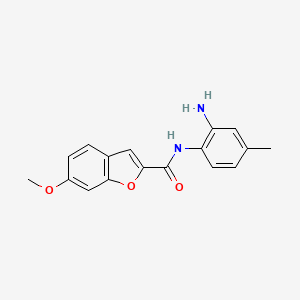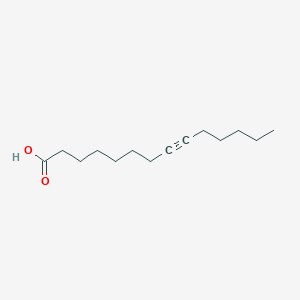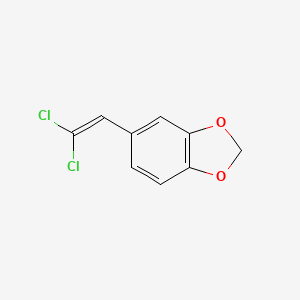
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring and a 2,2-dichloroethenyl substituent at the 5-position. It is known for its unique structural and chemical properties, making it significant in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts depending on the desired reaction.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and various substituted benzodioxoles from substitution reactions.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of aromatic compounds and as a building block in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- involves its interaction with specific molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism and oxidation processes . The dichloroethenyl group can interact with nucleophiles, leading to various substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler structure without the dichloroethenyl group, used in similar applications but with different reactivity.
5-Chloro-1,3-benzodioxole: Contains a chlorine substituent, showing different chemical behavior and applications.
1,3-Benzodioxole-5-carboxylic acid:
Uniqueness
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
57124-77-3 |
|---|---|
Fórmula molecular |
C9H6Cl2O2 |
Peso molecular |
217.05 g/mol |
Nombre IUPAC |
5-(2,2-dichloroethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H6Cl2O2/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2 |
Clave InChI |
CQIBDDJZCLRKLY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


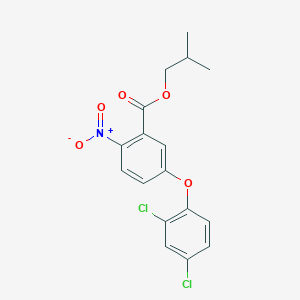


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)

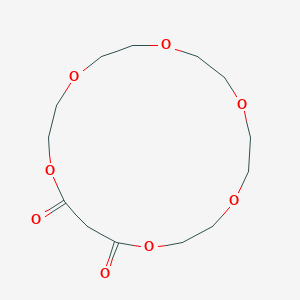
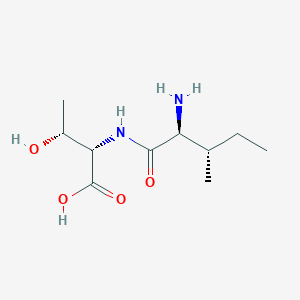

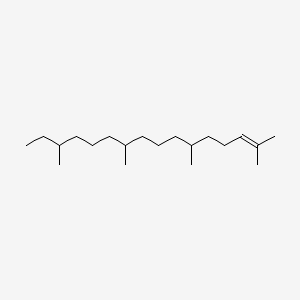

![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
